N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride
Overview
Description
N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C15H23ClN2O. It has a molecular weight of 282.81 g/mol. This compound is used as a building block in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase .
Molecular Structure Analysis
The InChI code for N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride is 1S/C15H22N2O.ClH/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14;/h3-7,14,16H,2,8-12H2,1H3;1H . The molecular structure of this compound includes a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .Physical And Chemical Properties Analysis
N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride is a solid at room temperature . It has a molecular weight of 282.81 g/mol and a molecular formula of C15H23ClN2O.Scientific Research Applications
Antimicrobial Agent Synthesis
The synthesis of novel compounds incorporating N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride and similar structures has shown promising antimicrobial activity. For instance, novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones were synthesized, demonstrating significant antimicrobial properties against various bacteria and fungi. This suggests the potential of N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride as a building block in creating effective antimicrobial agents (Attia et al., 2013).
Chemical Synthesis and Molecular Design
The compound and its derivatives are widely used in the synthesis of complex molecules. For example, reactions involving N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride have led to the development of various compounds, including those with potential applications in treating conditions such as breast cancer, as indicated by sigma receptor scintigraphy studies (Caveliers et al., 2002). Additionally, the synthesis of novel CCR5 antagonists, critical for HIV-1 treatment, incorporates similar structures, highlighting the compound's importance in medicinal chemistry (Bi, 2015).
Antituberculosis and Anticonvulsant Activities
Certain derivatives synthesized from N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride have shown promising activity against tuberculosis and potential anticonvulsant properties. For instance, thiazole-aminopiperidine hybrid analogues were designed and synthesized, displaying significant activity against Mycobacterium tuberculosis (Jeankumar et al., 2013). Additionally, compounds synthesized using structural leads similar to N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride were evaluated for anticonvulsant activity, offering new avenues for the treatment of seizures (Ho et al., 2001).
Enzymatic Resolution and Receptor Modulation
The compound and its derivatives have been utilized in the enzymatic resolution of racemic mixtures, showcasing its potential in creating stereoselectively active pharmaceutical ingredients. A novel amidase acting on derivatives of N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride was characterized for its enantioselective properties (Nojiri et al., 2014). Additionally, the compound has been part of studies related to receptor modulation, particularly in the context of cannabinoid receptors, offering insights into receptor pharmacology and potential therapeutic applications (Price et al., 2005).
properties
IUPAC Name |
N-benzyl-N-ethylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14;/h3-7,14,16H,2,8-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZQTMXPDNSHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50713734 | |
Record name | N-Benzyl-N-ethylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50713734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride | |
CAS RN |
6308-67-4 | |
Record name | NSC42254 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-N-ethylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50713734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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